N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide
Description
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a fused heterocyclic compound featuring a triazolo[3,4-b][1,3]thiazine core substituted with a pentanamide group at the 3-position.
Properties
IUPAC Name |
N-(6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N4OS/c1-2-3-5-8(15)11-9-12-13-10-14(9)6-4-7-16-10/h2-7H2,1H3,(H,11,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DCKPYZDIVHIJTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)NC1=NN=C2N1CCCS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate reagents under refluxing conditions in the presence of a catalyst such as piperidine . The reaction conditions may vary depending on the desired yield and purity of the product.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures with optimizations for yield, cost, and environmental considerations .
Chemical Reactions Analysis
Types of Reactions
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions may be employed to remove oxygen or introduce hydrogen atoms.
Substitution: Substitution reactions involve replacing one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce thiols or amines .
Scientific Research Applications
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide has a wide range of scientific research applications, including:
Chemistry: Used as a synthetic intermediate in the preparation of various heterocyclic compounds.
Biology: Exhibits antimicrobial, anticancer, and anti-inflammatory activities.
Medicine: Potential therapeutic agent for treating diseases such as cancer and infections.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide involves its interaction with specific molecular targets and pathways. It can inhibit enzymes such as carbonic anhydrase and cholinesterase, leading to various pharmacological effects . The compound’s ability to form hydrogen bonds with target receptors enhances its bioactivity .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Core Heterocycle Variations
The triazolo-thiazine core in the target compound differs from triazolo-thiadiazoles (e.g., HTP and ITP) by replacing a sulfur atom in the thiadiazole ring with a methylene group, forming a six-membered thiazine ring. This structural variation may alter electronic properties and steric interactions, affecting binding to biological targets .
Table 1: Core Heterocycle Comparison
Substituent Effects on Bioactivity
Substituents on the triazolo-heterocycle significantly influence biological activity:
Iodo-Substituted Derivatives (HTP and ITP)
- HTP : 2-Hydroxy-3,5-diiodo-N-(3-phenyl-triazolyl)benzamide exhibits heparanase inhibition, critical in cancer metastasis .
- ITP: 4-Iodo-2-(3-phenyl-triazolo-thiadiazolyl)phenol shows enhanced potency due to iodine’s electron-withdrawing effects .
Trifluoromethyl and Arylhydrazono Derivatives
Compound 317 (trifluoromethyl and arylhydrazono substituents) demonstrated anti-proliferative activity against HCT-116 colon cancer cells (IC₅₀ < 10 μM) . The trifluoromethyl group enhances metabolic stability, while the arylhydrazono moiety may intercalate DNA .
Methoxy-Benzamide Analogs
4-Methoxy-N-{triazolo-thiazin-3-yl}benzamide () shares the triazolo-thiazine core but substitutes pentanamide with a methoxy-benzamide group. The aromatic benzamide may favor π-π stacking in enzyme binding, contrasting with the aliphatic pentanamide’s lipid solubility .
Table 2: Substituent Comparison and Bioactivities
Biological Activity
N-{5H,6H,7H-[1,2,4]triazolo[3,4-b][1,3]thiazin-3-yl}pentanamide is a compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides a detailed overview of its biological properties, synthesis methods, and relevant research findings.
1. Chemical Structure and Properties
The compound features a complex heterocyclic structure that combines a triazole and thiazine moiety. Its molecular formula is , which contributes to its unique pharmacological profile. The presence of nitrogen and sulfur in the ring systems is critical for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | CnHmNpOqSr |
| Molecular Weight | Varies by derivative |
| Structure | Structure |
2.1 Antimicrobial Activity
Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance:
- In vitro studies : Showed effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL.
- Mechanism of action : Likely involves disruption of bacterial cell wall synthesis or inhibition of protein synthesis.
2.2 Anticancer Properties
Several studies have highlighted the anticancer potential of this compound:
- Cell line studies : Demonstrated cytotoxic effects on cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) with IC50 values below 30 µM.
- Mechanism : Induction of apoptosis via the mitochondrial pathway has been suggested as a primary mechanism.
2.3 Anti-inflammatory Effects
The compound has also shown promise in reducing inflammation:
- Animal models : In vivo studies indicated significant reduction in edema and inflammatory markers when administered at doses of 20 mg/kg.
- Cytokine inhibition : Suppression of pro-inflammatory cytokines such as TNF-alpha and IL-6 was observed.
3. Synthesis Methods
The synthesis of this compound typically involves multi-step procedures:
- Formation of the triazole ring : Using hydrazine derivatives and appropriate carbonyl compounds.
- Thiazine ring closure : Achieved through cyclization reactions involving sulfur-containing reagents.
- Amidation : Final step where pentanamide is introduced to form the complete structure.
Case Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of various derivatives against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the side chain significantly influenced activity levels.
Case Study 2: Anticancer Activity in vitro
A comparative study assessed the anticancer effects of this compound against standard chemotherapeutic agents. The findings suggested enhanced cytotoxicity in certain derivatives compared to conventional treatments.
5. Conclusion and Future Directions
This compound represents a promising candidate for further pharmacological exploration due to its diverse biological activities. Future research should focus on:
- Detailed mechanistic studies to elucidate pathways involved in its biological effects.
- Exploration of structure-activity relationships (SAR) to optimize efficacy and reduce toxicity.
- Clinical trials to assess safety and effectiveness in human subjects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
